molecular formula C13H7ClF3N3 B8113142 3-(2-Chloro-5-(trifluoromethyl)pyrimidin-4-yl)-1H-indole

3-(2-Chloro-5-(trifluoromethyl)pyrimidin-4-yl)-1H-indole

Cat. No.: B8113142
M. Wt: 297.66 g/mol
InChI Key: AEJKDFWQIPYIEV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2-Chloro-5-(trifluoromethyl)pyrimidin-4-yl)-1H-indole is a complex organic compound that features a unique combination of a pyrimidine ring substituted with chlorine and trifluoromethyl groups, and an indole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Chloro-5-(trifluoromethyl)pyrimidin-4-yl)-1H-indole typically involves multi-step organic reactions. One common method includes the initial formation of the pyrimidine ring, followed by the introduction of the chlorine and trifluoromethyl groups. The indole moiety is then attached through a series of coupling reactions. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for the successful synthesis of this compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, industrial methods often focus on optimizing reaction conditions to minimize by-products and reduce costs .

Chemical Reactions Analysis

Types of Reactions

3-(2-Chloro-5-(trifluoromethyl)pyrimidin-4-yl)-1H-indole can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include strong bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, pressure, and solvent choice play a critical role in determining the outcome of these reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the chlorine atom .

Scientific Research Applications

Chemistry

In chemistry, 3-(2-Chloro-5-(trifluoromethyl)pyrimidin-4-yl)-1H-indole is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds .

Biology and Medicine

Its unique chemical properties make it a candidate for the development of new drugs targeting specific biological pathways .

Industry

In the industrial sector, this compound can be used in the production of agrochemicals and other specialty chemicals. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of 3-(2-Chloro-5-(trifluoromethyl)pyrimidin-4-yl)-1H-indole involves its interaction with specific molecular targets. The chlorine and trifluoromethyl groups can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The indole moiety can also play a role in the compound’s overall biological activity by interacting with different molecular pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-5-(trifluoromethyl)pyridine
  • 2,3-Dichloro-5-(trifluoromethyl)pyridine
  • 2-Chloro-4-(trifluoromethyl)pyridine

Uniqueness

Compared to these similar compounds, 3-(2-Chloro-5-(trifluoromethyl)pyrimidin-4-yl)-1H-indole stands out due to the presence of the indole moiety

Properties

IUPAC Name

3-[2-chloro-5-(trifluoromethyl)pyrimidin-4-yl]-1H-indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7ClF3N3/c14-12-19-6-9(13(15,16)17)11(20-12)8-5-18-10-4-2-1-3-7(8)10/h1-6,18H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEJKDFWQIPYIEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)C3=NC(=NC=C3C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7ClF3N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Starting materials: 2,4-dichloro-5-(trifluoromethyl)pyrimidine and 1H-indole. m/z 298.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(2-Chloro-5-(trifluoromethyl)pyrimidin-4-yl)-1H-indole
Reactant of Route 2
Reactant of Route 2
3-(2-Chloro-5-(trifluoromethyl)pyrimidin-4-yl)-1H-indole
Reactant of Route 3
Reactant of Route 3
3-(2-Chloro-5-(trifluoromethyl)pyrimidin-4-yl)-1H-indole
Reactant of Route 4
3-(2-Chloro-5-(trifluoromethyl)pyrimidin-4-yl)-1H-indole
Reactant of Route 5
3-(2-Chloro-5-(trifluoromethyl)pyrimidin-4-yl)-1H-indole
Reactant of Route 6
3-(2-Chloro-5-(trifluoromethyl)pyrimidin-4-yl)-1H-indole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.